![molecular formula C10H11NO3 B13431731 Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate can be synthesized through the esterification of 2-[(1E)-1-(Hydroxyimino)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxime group in Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate can undergo oxidation to form corresponding nitroso compounds.
Reduction: The ester group can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAH) are often used.
Substitution: Amines or alcohols can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Alcohols or aldehydes.
Substitution: Amides or different esters.
Scientific Research Applications
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its ester group.
Mechanism of Action
The mechanism of action of Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the oxime group, making it less versatile in chemical reactions.
Ethyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-[(1E)-1-(Hydroxyimino)ethyl]benzoic acid: The acid form of the compound, which can be used to synthesize the ester.
Uniqueness
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate is unique due to the presence of both an ester and an oxime group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzoate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-13)8-5-3-4-6-9(8)10(12)14-2/h3-6,13H,1-2H3/b11-7- |
InChI Key |
RDSYLGFZCLJHSY-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


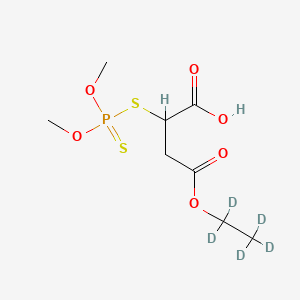
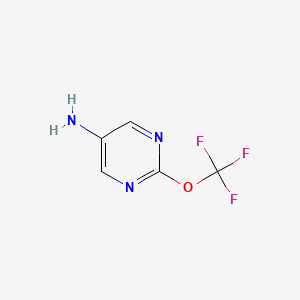
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
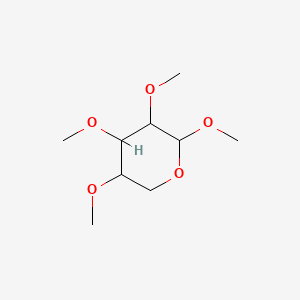
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
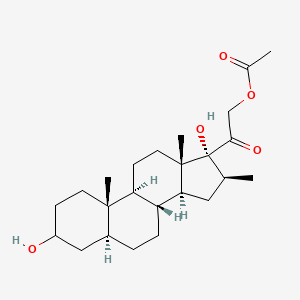
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
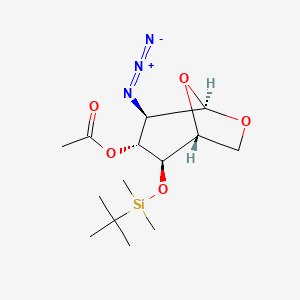
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
